The compound's full chemical name is N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin, and its molecular formula is with a molecular weight of approximately 405.4 g/mol. It is recognized under the CAS number 105589-00-2, indicating its unique identity in chemical databases. The compound is synthesized as a custom product, often utilized in research settings for studying antibiotic properties and mechanisms.
The synthesis of N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin involves several steps that integrate various chemical reactions:
For example, one synthesis pathway involves treating desethylene ciprofloxacin with tert-butoxycarbonyl anhydride in the presence of a suitable solvent and base, followed by purification steps to isolate the desired compound .
The molecular structure of N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin can be represented using various structural formulas:
The presence of the tert-butoxycarbonyl group significantly influences the compound's sterics and electronic properties, potentially enhancing its solubility and stability compared to unprotected forms .
N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin participates in various chemical reactions typical of fluoroquinolone antibiotics:
These reactions are essential for evaluating the compound's stability and potential interactions in biological systems .
The mechanism of action for N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV:
N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin has several scientific applications:
The systematic IUPAC name for this compound is 1-cyclopropyl-6-fluoro-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxoquinoline-3-carboxylic acid, precisely defining its atomic connectivity and functional group arrangement [1] . Its molecular formula is C₂₀H₂₄FN₃O₅, corresponding to a molecular weight of 405.4 grams per mole [1] [8]. The structural framework comprises:
The Boc protection strategy (tert-butoxycarbonyl) introduces steric bulk and lipophilicity while temporarily neutralizing the amine's nucleophilicity. This modification significantly alters the molecule's polarity compared to the parent structures, as evidenced by the canonical SMILES representation: CC(C)(C)OC(=O)NCCNC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F
[1].
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
CAS Registry Number | 105589-00-2 |
Molecular Formula | C₂₀H₂₄FN₃O₅ |
Exact Molecular Weight | 405.4 g/mol |
XLogP3-AA | 1.8 (Predicted) |
Hydrogen Bond Donor Count | 4 |
Hydrogen Bond Acceptor Count | 9 |
Despite the absence of chiral centers, N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin exhibits complex conformational behavior due to:
Computational modeling reveals that the Boc group adopts a perpendicular orientation relative to the ethylenediamine chain, maximizing distance from the quinoline ring system. This spatial arrangement creates a hydrophobic domain that significantly enhances membrane permeability compared to desethylene ciprofloxacin [1] [6]. The molecule's three-dimensional conformation is biologically relevant, as molecular docking studies indicate preserved ability to bind bacterial topoisomerase IV, albeit with reduced affinity compared to ciprofloxacin [1] [4].
Table 2: Structural and Functional Comparison with Related Compounds
Characteristic | Ciprofloxacin | Desethylene Ciprofloxacin | N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin |
---|---|---|---|
Molecular Formula | C₁₇H₁₈FN₃O₃ | C₁₅H₁₇FN₃O₃ (Free base) | C₂₀H₂₄FN₃O₅ |
Molecular Weight | 331.3 g/mol | 307.3 g/mol (Free base) | 405.4 g/mol |
C7 Substituent | Piperazinyl | 2-Aminoethylamino | 2-[(tert-Butoxycarbonyl)amino]ethylamino |
Key Functional Modifications | None | Piperazine ring cleavage | Piperazine cleavage + Boc protection |
Aqueous Solubility (pH 7) | 30 mg/mL (High) | ~15 mg/mL (Moderate) | <5 mg/mL (Low) |
Metabolic Status | Parent drug | Primary metabolite | Synthetic derivative |
Structural Transformations:The conversion from ciprofloxacin to N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin involves two fundamental alterations:
Pharmacological Implications:
Table 3: Metabolic Exposure Data in Critically Ill Patients
Metabolite | Median Metabolic Ratio (% of Parent) | Key Influencing Factors |
---|---|---|
Desethylene Ciprofloxacin | 5.86% (IQR: 4.09-9.87%) | ↑ with height & creatinine clearance; ↓ with age |
Formyl Ciprofloxacin | 4.08% (IQR: 3.38-6.92%) | Not significantly associated with covariates |
Oxociprofloxacin | 5.91% (IQR: 3.42-13.65%) | Higher in males (9.14% vs 3.42% in females) |
Physicochemical Behavior:The Boc modification induces substantial changes in molecular behavior:
These properties establish N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin as a chemically modified research tool rather than a therapeutically active compound. Its primary value resides in facilitating the synthesis of novel analogs and serving as a reference standard in analytical methods for quality control of ciprofloxacin pharmaceuticals [8].
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8